molecular formula C20H28N6O B4507171 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B4507171
M. Wt: 368.5 g/mol
InChI Key: QFHGHSRXJZCYGX-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core fused with a piperidine-3-carboxamide scaffold. The piperidine ring at position 1 introduces conformational flexibility, while the amide side chain at position 3 features a cyclohex-1-en-1-yl ethyl group, which may enhance lipophilicity and influence pharmacokinetic properties.

This compound’s design aligns with strategies to optimize bioactivity through modular substitution patterns.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-5-8-17(14-25)20(27)21-12-11-16-6-3-2-4-7-16/h6,9-10,17H,2-5,7-8,11-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHGHSRXJZCYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the triazolopyridazine moiety: This step often involves the reaction of hydrazine derivatives with appropriate nitriles or other reactive intermediates.

    Coupling of the piperidine carboxamide group: This step involves the formation of an amide bond between the piperidine derivative and the carboxylic acid or its activated form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine or triazolopyridazine moieties, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog is N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide (hereafter referred to as the 3-chlorophenyl analog) . Both share the 3-methyltriazolopyridazine core and piperidine-3-carboxamide backbone but differ in the amide substituent:

  • Target compound : Cyclohex-1-en-1-yl ethyl group.
  • 3-Chlorophenyl analog : 3-Chlorophenyl group.

Key Structural and Hypothetical Pharmacological Differences:

The 3-chlorophenyl group introduces moderate lipophilicity with an electron-withdrawing chlorine atom, which may enhance binding affinity to aromatic pocket residues in target proteins.

Conformational Flexibility :

  • The cyclohexene ring introduces a degree of unsaturation and rigidity, which could restrict rotational freedom compared to the planar chlorophenyl group. This may affect interactions with sterically constrained binding sites.

Table 1: Structural Comparison

Feature Target Compound 3-Chlorophenyl Analog
Amide Substituent N-[2-(cyclohex-1-en-1-yl)ethyl] N-(3-chlorophenyl)
Molecular Weight (Da) ~428 (estimated) ~398 (estimated)
Predicted LogP ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity)
Key Structural Influence Enhanced lipophilicity; conformational rigidity Halogen bonding potential; planar aromatic interaction

Hypothetical Structure-Activity Relationships (SAR)

While direct pharmacological data for these compounds are unavailable, inferences can be drawn from structural trends:

  • However, excessive lipophilicity could limit aqueous solubility.
  • 3-Chlorophenyl Group : Likely enhances binding to targets with aromatic or hydrophobic pockets (e.g., kinase ATP-binding sites). The chlorine atom’s electronegativity might stabilize ligand-receptor interactions via dipole-dipole forces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

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